molecular formula C17H17N3O3S3 B2613395 N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941966-41-2

N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2613395
CAS RN: 941966-41-2
M. Wt: 407.52
InChI Key: NOASXQZYBPTTMW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, also known as BTP-4, is a chemical compound that has been recently synthesized by researchers for scientific research purposes. BTP-4 has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study by Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. The study identified a compound with promising activity against all tests, highlighting the potential use of similar thiazole derivatives in anti-tuberculosis research.

Antimicrobial Evaluation of Thiazole Derivatives

Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated their antimicrobial activity. The study, detailed in Talupur et al. (2021), emphasizes the potential of thiazole derivatives in developing new antimicrobial agents.

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as Anti-Mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. This study, found in Pancholia et al. (2016), prepared and tested thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for potential anti-tubercular activity, highlighting the relevance of these compounds in tuberculosis research.

Benzo[b]thiophene-2-carboxamide Derivatives as Urotensin-II Receptor Antagonists

Lim et al. (2016) synthesized and evaluated a series of benzo[b]thiophene-2-carboxamide derivatives as urotensin-II receptor antagonists. These compounds, as discussed in Lim et al. (2016), were potent UT binding affinity agents, suggesting potential applications in receptor antagonism research.

Quantitative Structure-Activity Relationship on New Benzothiazoles Derived Substituted Piperazine Derivatives

Al-Masoudi et al. (2011) conducted a study on several derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides. They investigated these compounds using molecular orbital theory and density functional theory, as described in Al-Masoudi et al. (2011). This study provides insights into the structure-activity relationship of benzothiazole derivatives, crucial for drug design and development.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c21-17(19-13-3-4-15-14(10-13)18-11-25-15)12-5-7-20(8-6-12)26(22,23)16-2-1-9-24-16/h1-4,9-12H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOASXQZYBPTTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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